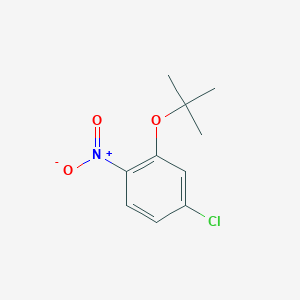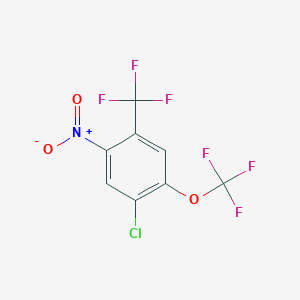
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene is an organic compound characterized by the presence of chlorine, trifluoromethoxy, trifluoromethyl, and nitro functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of a chlorine atom to the benzene ring using chlorine gas or other chlorinating agents.
Trifluoromethoxylation: The addition of a trifluoromethoxy group (-OCF3) using reagents like trifluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide, or other strong bases for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Reduction: 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less common.
科学研究应用
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of electron-withdrawing groups like nitro, trifluoromethyl, and trifluoromethoxy can influence its reactivity and binding affinity to these targets.
相似化合物的比较
Similar Compounds
- **5-Chloro-4-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol .
- **5-Chloro-4-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde .
- **5-Chloro-4’-(trifluoromethoxy)biphenyl-3-ethylamine .
Uniqueness
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both trifluoromethyl and trifluoromethoxy groups enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses.
属性
IUPAC Name |
1-chloro-5-nitro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF6NO3/c9-4-2-5(16(17)18)3(7(10,11)12)1-6(4)19-8(13,14)15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTAEJWEBJLJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)
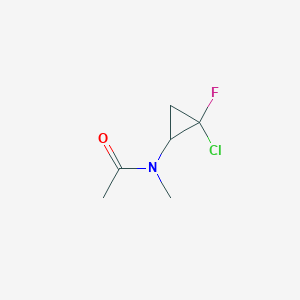
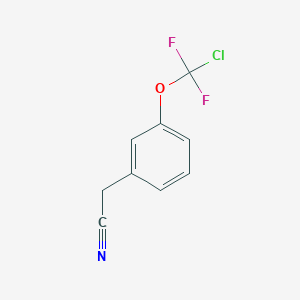
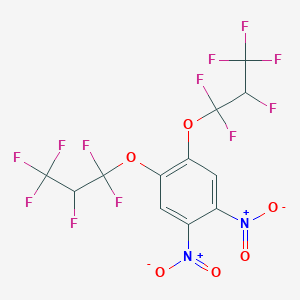
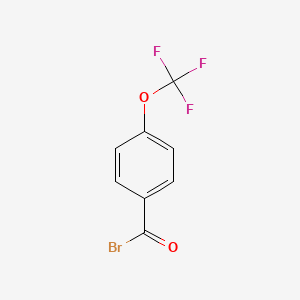
![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)
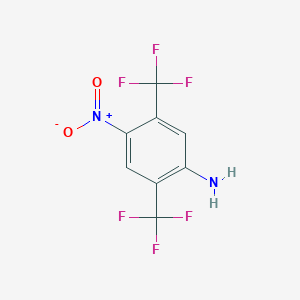
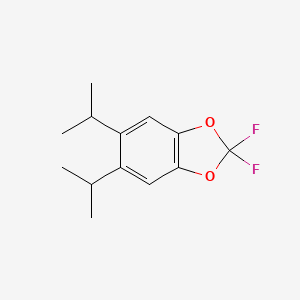
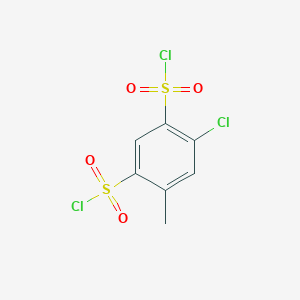
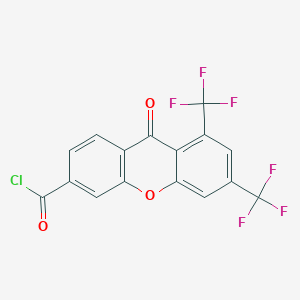
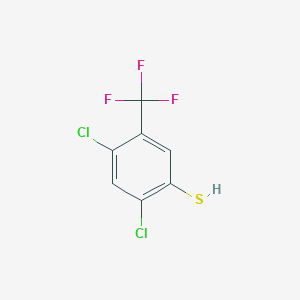
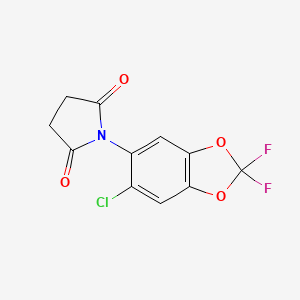
![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)
